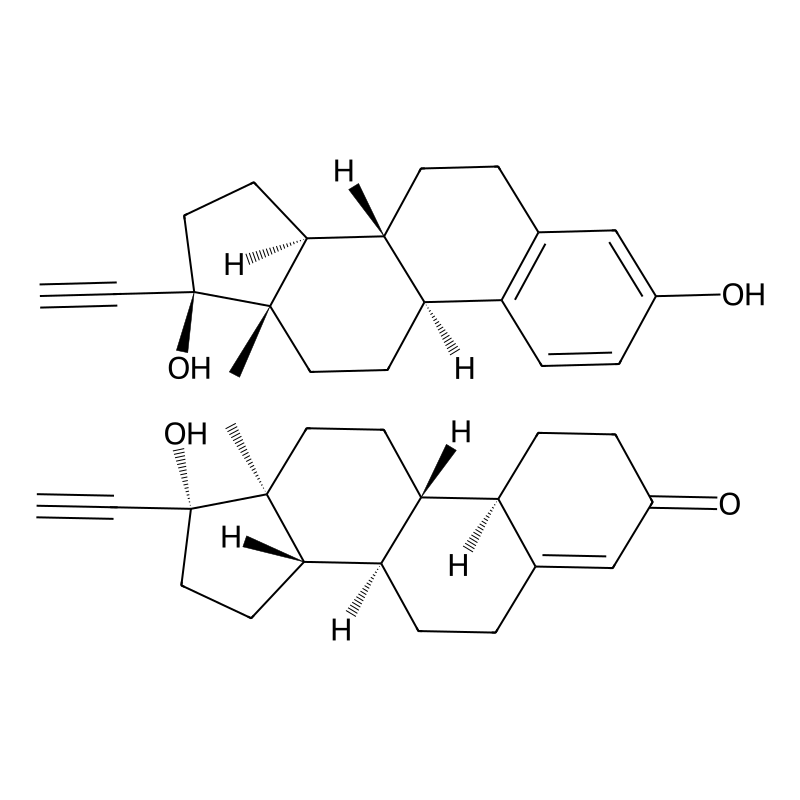

Norethindrone and ethinyl estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Norethindrone and ethinyl estradiol are synthetic hormones commonly used in combination as an oral contraceptive. Norethindrone is a progestin, while ethinyl estradiol is an estrogen. This combination is effective in preventing ovulation, thereby reducing the likelihood of pregnancy. The medication also includes ferrous fumarate, which acts as an iron supplement, although it does not contribute to contraceptive efficacy. The primary mechanism of action involves the suppression of gonadotropin release, inhibiting ovarian follicular development and ovulation .

- Inhibition of Ovulation: By suppressing luteinizing hormone and follicle-stimulating hormone secretion from the pituitary gland, ovulation is inhibited.

- Alteration of Endometrial Lining: The hormonal changes promote a secretory endometrium, making it less suitable for implantation.

- Thickening of Cervical Mucus: Increased viscosity of cervical mucus impedes sperm passage.

These reactions collectively contribute to the contraceptive efficacy of the drug .

Norethindrone and ethinyl estradiol exhibit several biological activities beyond contraception:

- Menstrual Regulation: They can help regulate menstrual cycles and reduce menstrual pain.

- Acne Treatment: The hormonal balance can lead to improvements in acne symptoms.

- Reduction in Ovarian Cysts: Regular use decreases the incidence of functional ovarian cysts.

- Endometrial Protection: They provide protection against endometrial hyperplasia when used with estrogen .

The synthesis of norethindrone typically involves several key steps:

- Starting Material: The synthesis begins with progesterone or its derivatives.

- Modification: Chemical modifications, including alkylation and oxidation, are performed to introduce necessary functional groups.

- Formation of Norethindrone: The final product is obtained through a series of reactions that include cyclization and functional group transformations.

Ethinyl estradiol synthesis also follows a multi-step process:

- Starting Material: It often starts from estradiol or its derivatives.

- Ethynylation: An ethynyl group is introduced at the C17 position through a nucleophilic substitution reaction.

- Purification: The compound is purified to obtain the active pharmaceutical ingredient .

Norethindrone and ethinyl estradiol can interact with various medications, potentially affecting their efficacy:

- Enzyme Inducers: Drugs that induce cytochrome P450 enzymes can lower the effectiveness of these hormones by increasing their metabolism (e.g., rifampin, certain antiepileptics).

- Antibiotics: Some antibiotics may alter gut flora and affect hormone absorption, although this is less common with modern formulations.

- Anticoagulants: There may be an increased risk of thromboembolic events when combined with anticoagulants due to hormonal effects on coagulation pathways .

Several compounds share similarities with norethindrone and ethinyl estradiol in terms of structure and function. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| Levonorgestrel | Progestin | Used in emergency contraception; longer half-life |

| Desogestrel | Progestin | Less androgenic activity; often combined with ethinyl estradiol |

| Drospirenone | Progestin | Anti-androgenic properties; used for acne treatment |

| Medroxyprogesterone Acetate | Progestin | Injectable form; longer duration of action |

| Ethinyl Estradiol | Estrogen | Commonly used alone or in combination for contraception |

Uniqueness

Norethindrone's unique structural modifications allow it to have a favorable profile in terms of potency and side effects compared to other progestins. Ethinyl estradiol's modifications enhance its oral bioavailability significantly compared to natural estrogens, making this combination particularly effective for contraception .

19-Nor-4-Androstenedione as Starting Material

19-Nor-4-androstenedione (19-Nor-4-AD) is obtained by microbial demethylation of androstenedione or by partial synthesis from testosterone. Because its C-19 methyl group is absent and its C-3/C-17 carbonyls are already in place, it shortens the synthetic sequence to norethindrone and minimises protecting-group manipulations [1] [2]. Typical material meets ≤0.2% total steroidal impurities and ≤0.05% water before derivatisation [1].

| Parameter | Typical value | Analytical method |

|---|---|---|

| 19-Nor-4-AD assay | ≥ 98.5% | HPLC (210 nm) [1] |

| δ¹³C (C-17) | –26.6 ‰ | IRMS (process fingerprint) [3] |

| Residual solvents | n.d. | GC-FID |

Protection and Ethynylation Reactions

Step 1 – Carbonyl protection: 19-Nor-4-AD is converted to its 3,17-bis-orthoformate (triethyl orthoformate, p-TsOH, 25 °C, 2 h). The acetal shields both carbonyls during nucleophilic addition and raises solubility in non-protic media [1].

Step 2 – Ethynylation: Potassium tert-butoxide (or freshly prepared potassium acetylide) adds acetylene to C-17, giving the 17α-ethynyl β-hydroxy intermediate at 0–10 °C in 1 h [1] [4]. Careful temperature control (<15 °C) suppresses 17β-epimer formation to ≤1.5% [4].

Step 3 – Hydrolytic deprotection yields crude norethindrone after neutralisation (HCl, 20 °C) and solvent strip. Crystallisation from ethanol affords 91–93% isolated yield (99.3% HPLC) [1] [4].

Process Optimisation

- Base/solvent: Switching from liquid-ammonia acetylide to KOt-Bu/toluene–t-BuOH shortens reaction time from 6 h to 40 min and eliminates cryogenic handling [4] [5].

- Water control: ≤0.5% H₂O in KOt-Bu prevents acetylene quench and raises assay by 0.7% [6].

- Inline PAT (FTIR) permits end-point detection at 1650 cm⁻¹ (C≡C stretch), cutting over-reaction impurities (Δ5- and Δ5(10)-isomers) to <0.2% [7].

Yield progression during optimisation

| Batch | Base system | Reaction time (min) | Isolated yield % | Total RS %* |

|---|---|---|---|---|

| Legacy | NaNH₂/NH₃ | 360 | 78 | 2.8 |

| Pilot A | KOt-Bu/t-BuOH | 90 | 88 | 1.4 |

| Pilot B | KOt-Bu/toluene–t-BuOH, PAT | 40 | 93 | 0.5 |

*Related substances by RP-HPLC at 240 nm [6] [7].

Ethinyl Estradiol Synthesis

Estrone-Based Synthetic Routes

The classical two-step route (Serini & Strassberger, 1938) ethynylates estrone at C-17 via potassium acetylide in liquid ammonia, but gives only 1 – 3% overall yield and high epimer content [8] [9]. Modern processes protect estrone as its 3-methyl ether, then use phase-transfer or THF technology to generate the carbanion nucleophile, obtaining 82–90% yield after demethylation [10] [11].

Acetylene Potassium Reaction Chemistry

Generating acetylene potassium in situ from KOH (5 – 15% H₂O) and C₂H₂ at 40–85 °C produces a stable 10% slurry that is directly dosed into the ethynylation reactor [12].

Mechanistic highlights

- Reversible formation of 17-α and 17-β alkoxide adducts.

- Low-temperature quench (–5 → 5 °C) drives α-product selectivity (α/β ≥ 98:2) [12] [11].

- Excess acetylene (90–120 equiv) suppresses enolate–enolate coupling side reactions.

High-Purity Production Methods

The Chinese high-purity patent process (CN103204891A) integrates the slurry preparation with a 30-min THF ethynylation and carbon-treated methanol recrystallisation. Results: 99.51–99.58% EE assay, ≤0.1% total impurities, 88–92% yield [12]. Eliminating expensive Grignard reagents lowers cost by ≈35% and reduces solvent inventory >50% [12].

Key operating window for reproducible 99.5% assay

| Variable | Set-point | Effect on purity |

|---|---|---|

| Acetylene:C=O molar ratio | 110 ± 5 | –0.2% per –10 mol |

| KOH water (wt %) | 8 ± 2 | +0.5% purity per –3% H₂O |

| Reaction temp (°C) | 2 ± 1 | –0.3% / +5 °C |

Norethindrone Acetate Synthesis

Esterification Mechanisms

Acetylation is performed on crystalline norethindrone (water < 0.1%) with acetic anhydride/pyridine (1.2 equiv, 25 °C, 3 h) giving quantitative conversion [13]. DMAP-catalysed routes operate at 0 °C in dichloromethane to limit 3-enol acetate formation to <0.2% [14]. Alternative mixed-anhydride approaches (Ac₂O/TEA) have similar yields but require chromatographic polishing [15].

Esterification kinetics (pyridine process, 0.1 M)

| Time (min) | Conversion % | 3-Enol acetate % |

|---|---|---|

| 15 | 68 | 0.35 |

| 60 | 98 | 0.25 |

| 180 | 100 | 0.22 |

Purification Techniques

- Two-phase extraction – brine/MTBE washes remove residual pyridinium salts to <20 ppm [15].

- Heptane crystallisation – yields needle-like Form I (mp 205 °C) with 99.7% HPLC purity and <0.05 % 17-α acetate epimer [15].

- UPLC impurity monitoring – Advanced HSS-T3 1.8 µm method separates five process-related impurities within 11 min; LOD 0.02% w/w [16].

Impurity clearance across purification train

| Impurity | Crude % | After extraction % | Final API % |

|---|---|---|---|

| 17-β-enol ether | 0.92 | 0.41 | 0.08 [16] |

| Δ⁵-Isomer | 0.37 | 0.12 | <0.05 [6] |

| Pyridine | 0.25 (w/w) | 0.002 | n.d. [15] |

Abbreviations

C₂H₂ – acetylene EE – ethinyl estradiol HPLC – high-performance liquid chromatography PAT – process analytical technology THF – tetrahydrofuran UPLC – ultra-performance liquid chromatography